molecular formula C27H19Cl2N3O5S B12017365 [4-[(E)-[[4-(benzenesulfonamido)benzoyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

[4-[(E)-[[4-(benzenesulfonamido)benzoyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

Cat. No.: B12017365
M. Wt: 568.4 g/mol
InChI Key: WBKDACFKIRCLDL-OCSSWDANSA-N
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Description

[4-[(E)-[[4-(benzenesulfonamido)benzoyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzenesulfonamido group, a benzoyl hydrazone linkage, and a dichlorobenzoate ester. Its intricate molecular architecture makes it an interesting subject for research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-[[4-(benzenesulfonamido)benzoyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Preparation of 4-(benzenesulfonamido)benzoyl chloride: This intermediate is synthesized by reacting 4-aminobenzenesulfonamide with benzoyl chloride in the presence of a base such as pyridine.

    Formation of the hydrazone linkage: The 4-(benzenesulfonamido)benzoyl chloride is then reacted with hydrazine hydrate to form the corresponding hydrazone.

    Esterification: The final step involves the reaction of the hydrazone with 2,4-dichlorobenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[4-[(E)-[[4-(benzenesulfonamido)benzoyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzoate moiety, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Chemistry

In chemistry, [4-[(E)-[[4-(benzenesulfonamido)benzoyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it suitable for investigating the binding affinities and specificities of various biological targets.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed for drug development, particularly in the treatment of diseases involving enzyme dysregulation.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of polymers, coatings, and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of [4-[(E)-[[4-(benzenesulfonamido)benzoyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonamido group and the hydrazone linkage play crucial roles in binding to these targets, leading to the modulation of their activity. The compound may inhibit or activate enzymes by forming stable complexes, thereby affecting various biochemical pathways.

Properties

Molecular Formula

C27H19Cl2N3O5S

Molecular Weight

568.4 g/mol

IUPAC Name

[4-[(E)-[[4-(benzenesulfonamido)benzoyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C27H19Cl2N3O5S/c28-20-10-15-24(25(29)16-20)27(34)37-22-13-6-18(7-14-22)17-30-31-26(33)19-8-11-21(12-9-19)32-38(35,36)23-4-2-1-3-5-23/h1-17,32H,(H,31,33)/b30-17+

InChI Key

WBKDACFKIRCLDL-OCSSWDANSA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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